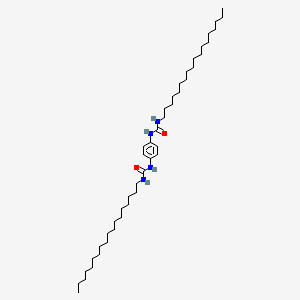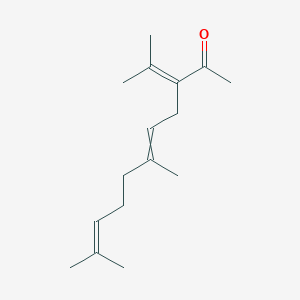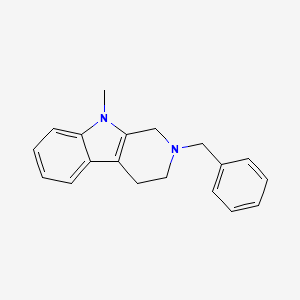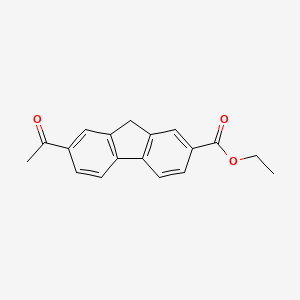
Ethyl 7-acetyl-9H-fluorene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-acetyl-9H-fluorene-2-carboxylate is an organic compound belonging to the fluorene family It is characterized by the presence of an ethyl ester group at the 2-position, an acetyl group at the 7-position, and a fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-acetyl-9H-fluorene-2-carboxylate can be synthesized through a multi-step process. One common method involves the esterification of 7-acetyl-9H-fluorene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-acetyl-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 7-acetyl-9H-fluorene-2-carboxylic acid.
Reduction: 7-hydroxy-9H-fluorene-2-carboxylate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 7-acetyl-9H-fluorene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-acetyl-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include nucleophilic acyl substitution reactions, where the ester group plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
7-acetyl-9H-fluorene-2-carboxylic acid: Lacks the ethyl ester group.
Ethyl 9H-fluorene-2-carboxylate: Lacks the acetyl group.
7-hydroxy-9H-fluorene-2-carboxylate: Contains a hydroxyl group instead of an acetyl group.
Uniqueness
Ethyl 7-acetyl-9H-fluorene-2-carboxylate is unique due to the presence of both an acetyl group and an ethyl ester group on the fluorene core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
63715-83-3 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
ethyl 7-acetyl-9H-fluorene-2-carboxylate |
InChI |
InChI=1S/C18H16O3/c1-3-21-18(20)13-5-7-17-15(9-13)10-14-8-12(11(2)19)4-6-16(14)17/h4-9H,3,10H2,1-2H3 |
InChI Key |
SVINIPCQYNUBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


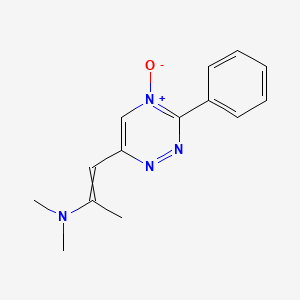
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

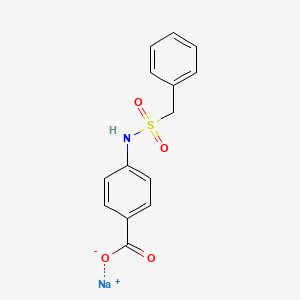
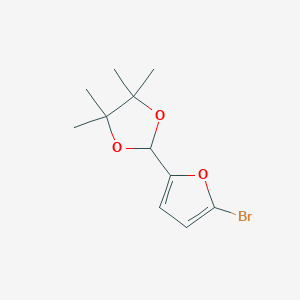


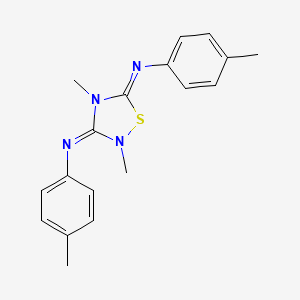

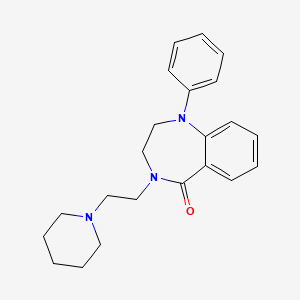
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
